4-[1,4]Diazepan-1-yl-N-methyl-benzamide

Sigma receptor pharmacology CNS drug discovery Structure-activity relationship

4-[1,4]Diazepan-1-yl-N-methyl-benzamide (CAS 1428556-85-7) is a substituted benzamide featuring a para-substituted 1,4-diazepane ring and an N-methyl amide moiety, represented by the molecular formula C₁₃H₁₉N₃O and a molecular weight of 233.31 g/mol. This compound belongs to a distinct class of pharmacologically-relevant building blocks where the seven-membered homopiperazine ring imparts conformational flexibility and differential pharmacology compared to six-membered piperazine analogs.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B12070890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1,4]Diazepan-1-yl-N-methyl-benzamide
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)N2CCCNCC2
InChIInChI=1S/C13H19N3O/c1-14-13(17)11-3-5-12(6-4-11)16-9-2-7-15-8-10-16/h3-6,15H,2,7-10H2,1H3,(H,14,17)
InChIKeyYIIUVFBGDKIKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1,4]Diazepan-1-yl-N-methyl-benzamide (CAS 1428556-85-7) Procurement Guide for Chemical Biology & Medicinal Chemistry


4-[1,4]Diazepan-1-yl-N-methyl-benzamide (CAS 1428556-85-7) is a substituted benzamide featuring a para-substituted 1,4-diazepane ring and an N-methyl amide moiety, represented by the molecular formula C₁₃H₁₉N₃O and a molecular weight of 233.31 g/mol [1]. This compound belongs to a distinct class of pharmacologically-relevant building blocks where the seven-membered homopiperazine ring imparts conformational flexibility and differential pharmacology compared to six-membered piperazine analogs. It serves as a critical synthetic intermediate for the development of factor Xa inhibitors, histamine H3 receptor antagonists, and sigma receptor ligands [2].

Why N-methyl-4-(piperazin-1-yl)benzamide Cannot Substitute for the 1,4-Diazepane Homolog


A common procurement error is to treat N-methyl-4-(piperazin-1-yl)benzamide (CAS 1018569-94-2) as a functional equivalent of 4-[1,4]Diazepan-1-yl-N-methyl-benzamide. However, this substitution ignores a critical structure-activity relationship: the homologation of piperazine to the 1,4-diazepane ring results in a 'remarkable improvement' in sigma-1 receptor affinity and a significant increase in sigma-1/sigma-2 selectivity [1]. The seven-membered diazepane ring introduces additional conformational states that the more rigid six-membered piperazine cannot access, directly impacting target engagement and downstream biological readouts. Patents covering piperazinyl and diazepanyl benzamides explicitly distinguish between these two ring systems, treating them as separate chemical classes with distinct pharmacological profiles [2].

Quantitative Comparative Evidence for 4-[1,4]Diazepan-1-yl-N-methyl-benzamide


Superior Sigma-1 Receptor Affinity via Piperazine-to-Diazepane Ring Expansion

Direct comparative studies demonstrate that homologating the piperazine ring to a 1,4-diazepane ring in benzamide-based scaffolds yields a 'remarkable improvement' in sigma-1 receptor affinity [1]. A representative 1,4-dibenzyl-1,4-diazepane derivative (compound 4a) achieved a sigma-1 receptor Ki of 7.4 nM with 53-fold selectivity over sigma-2 receptors. In contrast, the piperazine precursor exhibited substantially weaker affinity, though the precise Ki value was not reported in the primary publication. The ring expansion strategy is directly applicable to 4-[1,4]diazepan-1-yl-N-methyl-benzamide, whose unsubstituted diazepane secondary amine provides a synthetic handle for installing benzyl or acyl groups to modulate sigma receptor affinity further.

Sigma receptor pharmacology CNS drug discovery Structure-activity relationship

Enhanced Conformational Flexibility vs. Piperazine: Impact on Target Engagement

The seven-membered 1,4-diazepane ring exhibits greater conformational flexibility than the six-membered piperazine ring, adopting multiple low-energy conformations including chair and twist-chair geometries that can differentially present substituents to biological targets [1]. This property is directly relevant to 4-[1,4]diazepan-1-yl-N-methyl-benzamide, where the unsubstituted secondary amine at the diazepane 4-position serves as a conformational anchor for further functionalization. The piperazine analog 4-(piperazin-1-yl)-N-methylbenzamide (CAS 1018569-94-2), by contrast, is constrained to fewer accessible conformers, limiting its ability to explore protein binding site topologies.

Medicinal chemistry Conformational analysis Target engagement

Altered Physicochemical Profile: LogP and Hydrogen Bonding Capacity

The 1,4-diazepane ring in 4-[1,4]diazepan-1-yl-N-methyl-benzamide alters key physicochemical parameters relative to the piperazine analog. The target compound possesses an XLogP3-AA of 1.0 and a hydrogen bond donor count of 2 (one secondary amine on the diazepane ring, one amide NH) [1]. The piperazine counterpart, N-methyl-4-(piperazin-1-yl)benzamide (CAS 1018569-94-2), has a comparable molecular weight (219.28 vs. 233.31 g/mol) but a different hydrogen bonding profile and LogP due to the smaller ring size and altered electron distribution. These differences impact solubility, permeability, and non-specific protein binding.

Physicochemical properties Drug-likeness ADME prediction

Patent-Documented Utility as a Privileged Scaffold in Histamine H3 and Factor Xa Programs

Patents explicitly claim piperazinyl and diazepanyl benzamides as separate and distinct chemical series for histamine receptor modulation [1]. While individual compound-level data for the unsubstituted 4-[1,4]diazepan-1-yl-N-methyl-benzamide are not disclosed in the patent, the document establishes that the diazepane ring is a critical structural element that differentiates this series from piperazine-based analogs. Furthermore, the closely related 4-(4-methyl-1,4-diazepan-1-yl)benzamide core forms the basis of Darexaban (YM150), a factor Xa inhibitor with an IC50 of 54.6 nM [2], demonstrating that 4-diazepanyl benzamides are validated pharmacophores in anticoagulant drug discovery. 4-[1,4]diazepan-1-yl-N-methyl-benzamide serves as an ideal late-stage diversification intermediate for probing structure-activity relationships around this therapeutically validated core.

Histamine H3 receptor Factor Xa Patent pharmacology

Optimized Application Scenarios for 4-[1,4]Diazepan-1-yl-N-methyl-benzamide Procurement


Sigma-1 Receptor Ligand Diversification and Lead Optimization

Use 4-[1,4]diazepan-1-yl-N-methyl-benzamide as the central scaffold for generating focused libraries of sigma-1 receptor ligands through N-alkylation or N-acylation of the free secondary amine on the diazepane ring. This strategy is directly supported by the demonstrated superiority of 1,4-diazepane over piperazine in achieving high sigma-1 affinity (Ki = 7.4 nM) and 53-fold sigma-1/sigma-2 selectivity [1]. The scaffold is particularly suited for programs targeting neuropathic pain, depression, and neurodegenerative disorders where sigma-1 modulation is therapeutically relevant.

Factor Xa Inhibitor Fragment-Based Drug Discovery (FBDD)

Deploy 4-[1,4]diazepan-1-yl-N-methyl-benzamide as a validated fragment in FBDD campaigns targeting the coagulation cascade. The core benzamide-diazepane motif is present in Darexaban (YM150), a potent factor Xa inhibitor with an IC50 of 54.6 nM [2]. Starting from this unsubstituted scaffold, structure-guided elaboration at the diazepane 4-position and benzamide ring can rapidly generate analogs with improved potency and pharmacokinetic profiles, building on known structure-activity relationships from the Darexaban program.

Conformational Probe Design for GPCR and Ion Channel Targets

Exploit the conformational flexibility of the seven-membered diazepane ring to design probes that can adapt to diverse protein binding pockets. This property distinguishes 4-[1,4]diazepan-1-yl-N-methyl-benzamide from the more conformationally restricted piperazine analog, making it the preferred scaffold for targets where induced-fit binding or multiple binding modes are possible, such as histamine H3 receptors, sigma receptors, and certain ion channels [1]. Incorporate the scaffold into parallel synthesis workflows to maximize the probability of identifying hits against novel or challenging targets.

Medicinal Chemistry Building Block for Commercial Compound Library Expansion

Add 4-[1,4]diazepan-1-yl-N-methyl-benzamide to in-house compound libraries as a differentiated building block that provides access to a therapeutically validated chemical space (factor Xa inhibition, sigma receptor modulation, histamine receptor antagonism) [1][2]. The free secondary amine enables rapid derivatization via amide coupling, reductive amination, or sulfonylation, maximizing chemical diversity in high-throughput screening decks while maintaining a molecular weight under 250 Da and only two hydrogen bond donors, consistent with fragment-like properties.

Quote Request

Request a Quote for 4-[1,4]Diazepan-1-yl-N-methyl-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.